LogP Differentiation: 5-Bromo-2-(1H-pyrrol-1-yl)pyridine vs. Non-Brominated Parent Scaffold
The 5-bromo substitution on 2-(1H-pyrrol-1-yl)pyridine increases calculated LogP by approximately 0.7-1.2 units compared to the non-brominated parent scaffold, representing a quantifiable increase in lipophilicity [1]. The parent 2-(1H-pyrrol-1-yl)pyridine exhibits LogP values ranging from 1.41 to 1.87 depending on calculation method, while 5-bromo-2-(1H-pyrrol-1-yl)pyridine demonstrates LogP of 2.61-2.63 [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.61 (calculated) / LogP = 2.63 (XLogP3) |
| Comparator Or Baseline | 2-(1H-pyrrol-1-yl)pyridine (non-brominated parent): LogP = 1.41-1.87 |
| Quantified Difference | ΔLogP ≈ +0.7 to +1.2 (43-85% increase in calculated partition coefficient) |
| Conditions | Calculated using standard algorithms; experimental chromatographic LogP not available |
Why This Matters
This quantifiable lipophilicity difference directly impacts chromatographic retention, membrane permeability predictions, and compound partitioning behavior in biological assays, enabling informed selection based on specific ADME requirements.
- [1] SIELC Technologies. 2-(1H-Pyrrol-1-yl)pyridine Product Page. CAS 50966-74-0. LogP = 1.41. Accessed 2026. View Source
